(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol (2S,3S,4S,5S)-2-(hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol
Brand Name: Vulcanchem
CAS No.: 188745-01-9
VCID: VC0061561
InChI: InChI=1S/C11H14N2O5/c14-5-8-10(15)11(16)9(12-8)6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9+,10-,11+/m1/s1
SMILES: C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)[N+](=O)[O-]
Molecular Formula: C11H14N2O5
Molecular Weight: 254.24 g/mol

(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol

CAS No.: 188745-01-9

Cat. No.: VC0061561

Molecular Formula: C11H14N2O5

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol - 188745-01-9

Specification

CAS No. 188745-01-9
Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
IUPAC Name (2R,3R,4S,5S)-2-(hydroxymethyl)-5-(4-nitrophenyl)pyrrolidine-3,4-diol
Standard InChI InChI=1S/C11H14N2O5/c14-5-8-10(15)11(16)9(12-8)6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9+,10-,11+/m1/s1
Standard InChI Key IPFATKZDQOYWCL-YTWAJWBKSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O)[N+](=O)[O-]
SMILES C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator